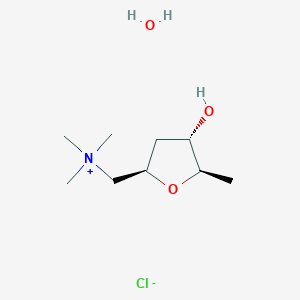

(+/-)-Muscarine hydrate

Description

Historical Context of Muscarine (B1676868) as a Cholinergic Probe

The story of muscarine is deeply rooted in the history of pharmacology. Isolated in 1869 by Oswald Schmiedeberg and Richard Koppe, muscarine was one of the first parasympathomimetic substances to be studied. wikipedia.org Its profound effects on the parasympathetic nervous system, which controls many of the body's involuntary actions, quickly made it an invaluable tool for early researchers. wikipedia.org

Scientists in the early 20th century, including the Nobel laureates Otto Loewi and Sir Henry Dale, used muscarine to differentiate between two main types of acetylcholine (B1216132) receptors. psychiatryonline.org They observed that certain tissues responded to muscarine, while others responded to nicotine. acnp.org This led to the fundamental classification of cholinergic receptors into "muscarinic" and "nicotinic" subtypes, a distinction that remains central to neuropharmacology today. wikipedia.orgacnp.org The ability of muscarine to selectively activate one type of receptor allowed for the initial characterization of the muscarinic system, long before the receptors themselves were isolated and structurally identified. acnp.orgnih.gov The structural elucidation of muscarine by Franz Jellinek and colleagues in 1957, using X-ray diffraction, further propelled research into its pharmacological actions and the nature of its receptor. wikipedia.org

Significance of Muscarine Stereoisomers in Receptor Biology

The muscarine molecule possesses chiral centers, meaning it can exist in different three-dimensional forms called stereoisomers. This stereoisomerism is of profound importance in receptor biology, as the specific spatial arrangement of atoms in a molecule dictates its ability to bind to and activate a receptor.

Research has demonstrated that the biological activity of muscarine resides almost exclusively in the naturally occurring (+)-enantiomer. nih.gov Synthetic studies that have produced all eight possible stereoisomers of muscarine have shown that the (+)-enantiomer is significantly more potent than its mirror image, the (-)-enantiomer, and the other six stereoisomers. nih.gov This high degree of stereoselectivity highlights the precise structural requirements for activation of muscarinic receptors.

The differential binding affinities and functional potencies of muscarine stereoisomers have been instrumental in mapping the binding pocket of muscarinic receptors. For instance, studies have shown that of the eight isomers, only the natural (+)-muscarine recognizes three distinct affinity states of the M2 muscarinic receptor subtype and displays significant selectivity for the M2 receptor over M1 and M3 subtypes. nih.gov This has provided valuable insights into the subtle structural differences between receptor subtypes and how they recognize and are activated by agonists. The eudismic ratio, which is the ratio of the potencies of the more active (eutomer) to the less active (distomer) enantiomer, is exceptionally high for muscarine, further underscoring the importance of stereochemistry in its biological function. nih.gov

Scope of Academic Inquiry into Muscarine Hydrate (B1144303)

The academic inquiry into muscarine, often in its hydrated form for stability and ease of use in aqueous solutions, is extensive and continues to evolve. sigmaaldrich.com Initially focused on its toxicological properties and its role in defining cholinergic pharmacology, research has since branched into numerous areas of chemical and biological investigation.

A significant area of research involves the use of (+/-)-muscarine hydrate and its individual stereoisomers as tool compounds to probe the structure and function of the five subtypes of muscarinic acetylcholine receptors (M1-M5). wikipedia.orgmdpi.com These studies are crucial for understanding the physiological roles of each receptor subtype in various tissues, including the brain, heart, smooth muscle, and glands. nih.govnih.gov For example, central administration of muscarine has been shown to inhibit systemic inflammation, highlighting the role of central muscarinic receptors in regulating the immune response. pnas.org

Furthermore, muscarine and its analogues serve as templates for the design and synthesis of novel muscarinic receptor agonists and antagonists with improved subtype selectivity. nih.gov Such compounds are valuable research tools and hold potential for therapeutic applications. The study of how muscarine and its derivatives interact with receptor mutants and chimeric receptors helps to delineate the specific amino acid residues responsible for ligand binding and G protein coupling. nih.gov

Recent research has also explored the presence of muscarine and its precursors in various mushroom species, employing advanced analytical techniques like liquid chromatography-tandem mass spectrometry for their detection and quantification in biological samples. researchgate.netnih.gov Additionally, the biophysical properties of muscarine, including its hydration, are being investigated to better understand its behavior in biological systems. cpts.com.ua

Interactive Data Table: Muscarinic Receptor Subtypes and their Signaling

| Receptor Subtype | Primary G-protein Coupling | Second Messenger Pathway | General Function |

| M1 | Gq | Stimulates Phospholipase C -> Increases IP3 and DAG | Excitatory postsynaptic currents, cognitive function psychiatryonline.orgnih.gov |

| M2 | Gi/o | Inhibits Adenylyl Cyclase -> Decreases cAMP | Cardiac inhibition, presynaptic inhibition nih.govmdpi.com |

| M3 | Gq | Stimulates Phospholipase C -> Increases IP3 and DAG | Smooth muscle contraction, glandular secretion psychiatryonline.orgnih.gov |

| M4 | Gi/o | Inhibits Adenylyl Cyclase -> Decreases cAMP | Regulation of dopamine (B1211576) release mdpi.commdpi.com |

| M5 | Gq | Stimulates Phospholipase C -> Increases IP3 and DAG | Regulation of dopamine release psychiatryonline.orgmdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH.H2O/c1-7-9(11)5-8(12-7)6-10(2,3)4;;/h7-9,11H,5-6H2,1-4H3;1H;1H2/q+1;;/p-1/t7-,8-,9+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBMSFYMQZCQT-LQWRGHIJSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chemical Synthesis of Muscarine

Elucidation of Muscarine (B1676868) Stereoisomerism

The muscarine molecule possesses a substituted tetrahydrofuran (B95107) ring with three stereocenters at positions C-2, C-4, and C-5. askfilo.com This structural feature gives rise to a total of 2³ or eight possible stereoisomers, which exist as four pairs of enantiomers. askfilo.comwashington.edu These diastereomers are commonly referred to as muscarine, allomuscarine, epimuscarine, and epiallomuscarine. washington.edu

The absolute configuration of the naturally occurring L-(+)-muscarine was determined to be (2S, 4R, 5S). researchgate.netscielo.org.za The elucidation of the precise spatial arrangement of the substituents—a methyl group at C-5, a hydroxyl group at C-4, and a (trimethylammonio)methyl group at C-2—was crucial for understanding its potent biological activity and for guiding synthetic efforts. The incorrect initial structural proposals in the late 19th century were later corrected, and the definitive structure and stereochemistry were confirmed through extensive chemical degradation, synthesis, and X-ray crystallography. scielo.org.zacdnsciencepub.com

| Diastereomer | General Description of Relative Stereochemistry |

|---|---|

| Muscarine | Substituents at C2 and C5 are cis to each other. |

| Allomuscarine | Substituents at C2 and C5 are trans to each other. |

| Epimuscarine | Substituents at C2 and C4 are cis to each other. |

| Epiallomuscarine | All three substituents are cis to one another. |

Total Synthesis Methodologies for (+)-Muscarine and its Stereoisomers

The pharmacological significance of muscarine has driven the development of numerous total synthesis strategies. These methods are often designed to be stereoselective, providing access to the natural (+)-muscarine and its less active or inactive stereoisomers, which are essential for detailed structure-activity relationship studies.

Asymmetric Synthetic Routes

Asymmetric synthesis provides a direct pathway to enantiomerically pure muscarine isomers without the need for resolving racemic mixtures. One notable approach utilizes (S)-γ-hydroxymethyl-γ-butyrolactone as a chiral starting material, achieving a highly stereoselective synthesis of (+)-muscarine iodide in eight steps. researchgate.net Other powerful methods in asymmetric synthesis have also been applied, such as the Sharpless asymmetric dihydroxylation. This reaction creates chiral vicinal diols from alkenes, which serve as key intermediates in the enantioselective synthesis of muscarine alkaloids like (+)-epi-muscarine. researchgate.netresearchgate.net

Chemoenzymatic Approaches to Muscarine Isomers

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a classical organic synthesis framework. ucc.ie This strategy has been successfully employed for the synthesis of muscarine isomers. For instance, alcohol dehydrogenases have been used for the stereoselective reduction of carbonyl intermediates, enabling the preparation of six of the eight muscarine stereoisomers in high enantiomeric purity. researchgate.netacs.org Another chemoenzymatic route involves the kinetic resolution of furanone intermediates using baker's yeast-mediated carbonyl reduction, which yields enantioenriched 3-hydroxytetrahydrofuran (B147095) derivatives as precursors to muscarine analogues. ucc.ie

Synthesis from Chiral Precursors (e.g., Lactic Esters, L-Rhamnose)

Utilizing readily available, naturally occurring chiral molecules as starting materials is a common and efficient strategy for total synthesis.

Lactic Esters: Both enantiomers of lactic esters have served as versatile starting points for the synthesis of all eight stereoisomers of muscarine. nih.gov A concise synthesis of (+)-muscarine begins with S-(-)-ethyl lactate. researchgate.netcdnsciencepub.com A key step in this route is a zinc-mediated allylation of a chiral α-alkoxy aldehyde intermediate. researchgate.netcdnsciencepub.com This is followed by a stereospecific iodocyclization process to construct the substituted tetrahydrofuran core. nih.gov

L-Rhamnose: The carbohydrate L-rhamnose is a particularly suitable precursor for (+)-muscarine. electronicsandbooks.com Its inherent chirality and functionality align well with the target molecule, minimizing the need for extensive stereochemical manipulation. electronicsandbooks.com Syntheses from L-rhamnose have been developed that are remarkably efficient, proceeding in seven steps without the use of any protecting groups to yield muscarine tosylate. rsc.orgresearchgate.net The strategy relies on forming the tetrahydrofuran ring via nucleophilic displacement of a leaving group at C-2 by the C-5 oxygen of the sugar. electronicsandbooks.com

| Starting Material | Key Steps/Reagents | Reference(s) |

|---|---|---|

| S-(-)-Ethyl lactate | Zinc-mediated allylation in aqueous media; Iodocyclization | cdnsciencepub.com, researchgate.net |

| L-Rhamnose | Protection-free route; Nucleophilic displacement (C5-O on C2) | electronicsandbooks.com, rsc.org, researchgate.net |

| (S)-γ-Hydroxymethyl-γ-butyrolactone | Multi-step asymmetric synthesis | researchgate.net |

| (R)-PMB glycidyl (B131873) ether | Sharpless asymmetric dihydroxylation; Regioselective epoxide opening | researchgate.net |

Stereochemical Control in Muscarine Synthesis

Achieving precise control over the three stereocenters is the primary challenge in muscarine synthesis. Several strategies are employed to this end.

One critical aspect is the diastereoselective addition to chiral aldehydes. In the synthesis from lactic esters, the allylation of an α-alkoxy aldehyde intermediate demonstrates a fascinating reversal of stereoselectivity. researchgate.netcdnsciencepub.com When conducted in an organic solvent with a chelating organometallic reagent (e.g., allylmagnesium bromide), the reaction proceeds under "chelation control," favoring the syn diastereomer. However, when the reaction is performed in an aqueous medium with zinc, chelation is disrupted, and the anti diastereomer, which is required for the synthesis of (+)-muscarine, is predominantly formed. researchgate.netcdnsciencepub.com

Substrate-controlled synthesis is another powerful approach, particularly evident in syntheses from chiral precursors like L-rhamnose. electronicsandbooks.com The existing stereocenters in the starting material direct the formation of new stereocenters during the reaction sequence, a process known as stereochemical induction. mdpi.com Furthermore, cyclization reactions are often designed to be highly stereospecific. For example, the iodocyclization of an acyclic precursor, induced by iodine, proceeds through a well-defined transition state to stereospecifically generate the trisubstituted tetrahydrofuran ring. cdnsciencepub.com

Analogues and Derivatives of Muscarine for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of muscarine is crucial for probing the structural requirements for binding to and activation of the various muscarinic receptor subtypes (M1-M5). These structure-activity relationship (SAR) studies help in designing more selective and potent therapeutic agents.

Modifications have been made to nearly every part of the muscarine scaffold. For example, the synthesis and pharmacological testing of all eight stereoisomers revealed that natural (+)-muscarine is the most potent and shows selectivity for the M2 receptor subtype compared to M1 or M3 receptors. nih.gov Its enantiomer, (-)-muscarine, is over two orders of magnitude less potent. nih.gov

Other key analogues that have provided SAR insights include:

Muscarone: An analogue where the hydroxyl group at C-4 is oxidized to a ketone. The synthesis of its enantiomers from lactic esters helped to clarify previous anomalous SAR data for this compound. nih.gov

Fluorinated Analogues: Enantiomerically pure 4-deoxy-4-fluoromuscarines have been synthesized to study the effect of replacing the hydroxyl group with a fluorine atom, which can alter hydrogen bonding capabilities and electronic properties. acs.org

Thiadiazole Analogues: A variety of complex heterocyclic analogues, such as those based on a 1,2,5-thiadiazole (B1195012) ring, have been developed as potent muscarinic agonists, with some showing potential as analgesics. capes.gov.bracs.orgnih.gov

3-Hydroxymuscarines: The introduction of a hydroxyl group at the C-3 position, readily accomplished in syntheses starting from L-rhamnose, allows for the exploration of how an additional substituent impacts receptor interaction. researchgate.net

Biosynthetic Pathways of Muscarine in Natural Systems

Enzymatic Steps in Muscarine (B1676868) Formation

The biosynthesis of L-(+)-muscarine in fungi such as Clitocybe rivulosa does not appear to conclude with the direct formation of the active toxin. Instead, the fungus synthesizes and stores a phosphorylated, non-toxic precursor. d-nb.infonih.gov The final and critical enzymatic step is the liberation of active muscarine from this precursor, a process that is triggered by physical damage to the fungal cells.

Recent studies have identified 4'-phosphomuscarine as the immediate, stable precursor to muscarine in the mycelium of Clitocybe rivulosa, as well as in the mushrooms Pseudosperma spectrale and Inocybe nitidiuscula. d-nb.infonih.gov This precursor shows only weak affinity for muscarinic receptors and is considered harmless. d-nb.info

The release of the potent toxin L-(+)-muscarine occurs through enzymatic cleavage of the phosphate (B84403) ester bond in 4'-phosphomuscarine. This reaction is catalyzed by unspecific phosphatases upon cellular injury. d-nb.info The dephosphorylation converts the benign precursor into the biologically active neurotoxin. This mechanism suggests that muscarine is effectively activated as a defense mechanism when the fungus is damaged, for instance, by being eaten.

While the terminal enzymatic step is now understood, the specific enzymes responsible for the earlier stages of the pathway—the conversion of initial precursors like glutamate (B1630785) into 4'-phosphomuscarine—have not yet been fully characterized.

Precursors and Intermediate Metabolites in Muscarine Biosynthesis

The investigation into the building blocks of muscarine biosynthesis has pointed towards amino acids as primary precursors. Early research involving mycelial cultures of Clitocybe rivulosa indicated that glutamates are incorporated into the muscarine molecule, identifying them as a foundational precursor in the biosynthetic pathway. nih.gov

The pathway proceeds through a series of transformations leading to the key intermediate metabolite, 4'-phosphomuscarine . d-nb.infonih.gov This phosphorylated compound is the major natural product found in the mycelium of muscarine-producing fungi, representing a stable storage form of the toxin. d-nb.info The discovery of this intermediate is a crucial finding, as it explains how the fungus can safely house a potent toxin.

The established biosynthetic sequence, therefore, begins with amino acid precursors and culminates in a phosphorylated intermediate, which awaits enzymatic activation.

Muscarinic Acetylcholine Receptor Machr Interactions

Muscarine (B1676868) as a Prototypical Muscarinic Agonist

Muscarine is recognized as the quintessential agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.commedchemexpress.eu Its actions mimic those of the endogenous neurotransmitter acetylcholine (ACh) at these specific receptor sites. wikipedia.org The study of muscarine was instrumental in the initial differentiation of cholinergic receptors into two primary classes: muscarinic and nicotinic. wikipedia.orgwikipedia.org Muscarinic receptors are more sensitive to muscarine, while nicotinic receptors are more responsive to nicotine. wikipedia.org

As a direct-acting cholinomimetic, muscarine produces its physiological effects by directly binding to and activating mAChRs. wikipedia.org This activation initiates a cascade of intracellular signaling events, as mAChRs are G protein-coupled receptors (GPCRs). wikipedia.org When an agonist like muscarine binds, it induces a conformational change in the receptor, leading to the activation of associated G proteins and subsequent downstream signaling pathways. wikipedia.org Compared to acetylcholine, muscarine's effects are generally more potent, with a slower onset but a longer duration of action, which may be attributed to its resistance to hydrolysis by acetylcholinesterase in the synaptic cleft. wikipedia.org

Subtype Selectivity of Muscarine Action on mAChRs (M1-M5)

The muscarinic acetylcholine receptor family consists of five distinct subtypes, designated M1 through M5. wikipedia.org These subtypes are expressed in various tissues throughout the body and are coupled to different G proteins, leading to diverse physiological responses. wikipedia.orgmdpi.com The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, stimulating phospholipase C and increasing intracellular calcium. wikipedia.orgmdpi.com Conversely, the even-numbered receptors (M2, M4) are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgwikipedia.org

While muscarine is a potent agonist at all five mAChR subtypes, it is generally considered to be non-selective. frontiersin.org This lack of significant subtype selectivity is a common characteristic among many orthosteric agonists that bind to the highly conserved acetylcholine binding site. nih.gov

Affinity and Potency Studies of Muscarine Isomers on mAChR Subtypes

Research into the stereoselectivity of mAChRs has revealed that the different isomers of muscarine exhibit varying affinities and potencies. The biological activity of muscarinic ligands is closely tied to their stereochemistry. researchgate.net Studies on the individual human M1, M2, and M5 receptor subtypes have shown that acetylcholine itself has a 10-fold higher affinity for the M2 receptor compared to the M1 and M5 receptors. researchgate.net While specific affinity (pKi) and potency (pEC50) values for each isomer of (+/-)-muscarine across all five subtypes are not consistently reported in a single comprehensive study, the general principle of stereoselective binding is well-established. For instance, studies with other 1,4-dioxane-based muscarinic ligands have demonstrated that stereochemistry plays a crucial role in their interaction with mAChRs. acs.org

Table 1: Representative Affinity (pKi) of Muscarinic Agonists at Human mAChR Subtypes

| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

|---|---|---|---|---|---|

| Acetylcholine | ~6.5 | ~7.5 | ~6.5 | ~7.0 | ~6.5 |

| Muscarine | - | - | - | - | - |

| Arecaidine propargyl ester | 6.0 | 6.8 | 6.7 | 6.8 | - |

Differential Binding to High and Low Affinity States of Receptors

Muscarinic receptors can exist in different conformational states, primarily high-affinity and low-affinity states for agonists. jneurosci.orgpsu.edu This phenomenon is linked to the receptor's interaction with G proteins. nih.gov In the absence of a G protein, the receptor is typically in a low-affinity state for agonists. psu.edurupress.org When the receptor couples with a G protein, it transitions to a high-affinity state, which is the active state that initiates signal transduction. psu.edunih.gov

Guanine (B1146940) nucleotides, such as GTP, can modulate this process by causing the dissociation of the G protein from the receptor, thereby converting high-affinity sites back to low-affinity sites. jneurosci.orgnih.gov The extent of this guanine nucleotide-induced shift varies among different tissues and receptor subtypes, suggesting that most M2 sites have a high affinity for acetylcholine, while only a smaller fraction of M1 sites exhibit such high affinity. jneurosci.org NMR studies have indicated that the conformation of muscarine when bound to the M2 receptor corresponds to the low-affinity state in the absence of a G protein. psu.edu

Molecular Mechanisms of Ligand Binding to mAChRs

The binding of ligands to muscarinic acetylcholine receptors is a complex process involving interactions with specific sites on the receptor protein. These interactions can occur at the primary (orthosteric) binding site or at secondary (allosteric) sites.

Orthosteric Binding Site Interactions

The orthosteric binding site is the highly conserved region on the mAChR where the endogenous agonist, acetylcholine, and other direct agonists like muscarine bind. nih.gov This site is located within the transmembrane helices of the receptor. mdpi.com The high degree of sequence homology in the orthosteric site across the five mAChR subtypes is the primary reason for the lack of selectivity among many muscarinic agonists and antagonists. mdpi.comnih.gov

Molecular docking studies have identified key amino acid residues within the orthosteric site that are crucial for ligand binding. For instance, in the M1 receptor, residues such as Tyr3.33, Tyr7.38, Tyr6.51, and Trp6.48 contribute significantly to the binding of ligands. mdpi.com The interaction of muscarine with these residues stabilizes the receptor in an active conformation, initiating the signaling cascade.

Allosteric Modulation of Muscarinic Receptor Activity by Muscarine and Analogs

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.govdntb.gov.uamdpi.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. mdpi.comsci-hub.se

While muscarine itself is an orthosteric agonist, the concept of allosteric modulation is crucial in understanding the broader pharmacology of mAChRs. Prototypical allosteric modulators like gallamine (B1195388) and alcuronium (B1664504) have been extensively studied and have provided evidence for a "common" allosteric site on all five mAChR subtypes. nih.govsci-hub.se This site is believed to be located in the extracellular domain of the receptor. mdpi.comnih.gov

Interestingly, some compounds can act as "bitopic" ligands, interacting with both the orthosteric and allosteric sites simultaneously. dntb.gov.ua The development of allosteric modulators and bitopic ligands is a key area of research aimed at achieving greater subtype selectivity for therapeutic applications. mdpi.commdpi.com For example, positive allosteric modulators of the M1 receptor are being investigated for the treatment of cognitive deficits. mdpi.com

Structure-Activity Relationships (SARs) of Muscarine Analogs

The investigation of structure-activity relationships (SARs) for muscarine and its analogs has been fundamental in understanding the interactions between ligands and the five subtypes of muscarinic acetylcholine receptors (M1-M5). pnas.org These studies systematically alter the chemical structure of a lead compound, like muscarine, and assess the resulting effects on receptor binding affinity and functional activity (efficacy). nih.govcapes.gov.br The primary goal is to identify the key molecular features—the pharmacophore—responsible for agonism and to develop analogs with enhanced potency or selectivity for specific mAChR subtypes. capes.gov.brresearchgate.net The high degree of conservation in the orthosteric binding site, where acetylcholine (ACh) and muscarine bind, across all five receptor subtypes makes the development of subtype-selective agonists a significant challenge. nih.govmdpi.com Nevertheless, SAR studies have provided critical insights into how modifications to the muscarine scaffold can influence receptor recognition and activation. capes.gov.brnih.gov

Chemical modifications to the muscarine molecule have profound effects on its ability to bind to muscarinic receptors. Affinity and efficacy can be differentially affected by structural changes. nih.gov Key areas of modification include the quaternary ammonium (B1175870) group, the stereochemistry of the tetrahydrofuran (B95107) ring, and the nature of the atoms within the ring.

The quaternary ammonium group is a critical feature for binding. The positive charge on the nitrogen atom is essential for the initial electrostatic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor. Altering the alkyl substituents on the nitrogen from methyl to larger groups generally decreases binding affinity.

Stereochemistry plays a crucial role. Naturally occurring L-(+)-muscarine is significantly more potent than its synthetic enantiomer, D-(-)-muscarine, demonstrating the stereospecificity of the receptor's binding pocket. Modifications to the substituents on the tetrahydrofuran ring also impact binding. For instance, the position and orientation of the hydroxyl and methyl groups are vital for proper interaction with the receptor.

Systematic replacement of the ether oxygen in the tetrahydrofuran ring of muscarine with other atoms, such as sulfur or selenium, has been a key area of SAR studies. These changes alter the electronic and steric properties of the molecule, leading to variations in binding affinity across mAChR subtypes. For example, the synthesis and evaluation of sulfur-containing analogs of 2-methyl-4-trimethylammoniomethyl-1,3-dioxolane have shown that such modifications directly influence muscarinic activity. nih.gov The affinity and efficacy of a series of nine pentatomic cyclic muscarinic agonists were found to be affected differently by such structural modifications. nih.gov

The table below summarizes findings on how specific chemical modifications in muscarine analogs influence their binding affinity for muscarinic receptors.

| Analog/Modification | Structural Change | Effect on Receptor Binding | Reference |

|---|---|---|---|

| Alkylthio-TZTP Analogs | Modification of the alkylthio side chain (e.g., methyl, ethyl, propyl) on a thiadiazole-tetrahydropyridine scaffold. | SAR for M1 receptor efficacy was found to be distinct from that for antinociceptive activity, suggesting that different structural features govern binding and activation at different receptor subtypes or physiological endpoints. | capes.gov.br |

| Conformationally Constrained TZTP Analogs | Synthesis of tricyclic analogs of methylthio-TZTP to restrict the dihedral angle of the side chain. | Tricyclic analogs with a fixed dihedral angle close to 180° were equipotent with the parent compound, indicating this conformation is active. However, analogs where rotation was hindered showed no receptor binding affinity. | acs.org |

| Positive Allosteric Modulators (PAMs) | Modifications to a "pan-Gq-coupled" PAM scaffold. | Most compounds derive their variable potency and selectivity from differential cooperativity with acetylcholine at M1, M3, and M5 receptors. The activity largely stems from potentiating ACh binding affinity. | nih.gov |

| Pentatomic Cyclic Agonists | Replacement of atoms within a five-membered ring structure. | The presence of a strong dipole moment or a polarizable atom in the position corresponding to the hydroxyl group of muscarine is important for efficacy, while overall structural changes affect affinity and efficacy differently. | nih.gov |

For a molecule to act as an agonist at a muscarinic receptor, it must not only bind to the receptor but also induce a conformational change that leads to its activation. Specific functional groups within the muscarine molecule are responsible for these actions. The key pharmacophoric elements for muscarinic agonism are the cationic head (trimethylammonium group), a hydrogen bond acceptor (ether oxygen), and a hydroxyl group.

The trimethylammonium group is considered the primary anchor, forming a crucial ionic bond with a conserved aspartate residue in the binding site. nih.gov This interaction orients the ligand within the pocket. The common skeletal structure for compounds with muscarinic activity features a quaternary ammonium salt and a heteroatom at a specific distance (approximately 4.4 Å). mdpi.comnih.gov While tertiary amines can also possess activity, presumably by becoming protonated and cationic at physiological pH, quaternary ammonium salts are typically found in the most potent agents. pharmacy180.com

The ether oxygen of the tetrahydrofuran ring acts as a key hydrogen bond acceptor. It interacts with specific amino acid residues, such as tyrosine or threonine, in the binding pocket. mdpi.com This interaction is vital for stabilizing the ligand-receptor complex in a conformation that favors activation. Replacing this oxygen with sulfur can alter the agonist's efficacy, indicating the importance of the electronic properties of this heteroatom. nih.gov

The hydroxyl group at the C2 position of the ring is another critical functional group. It is believed to participate in a hydrogen bond interaction within the receptor site. pharmacy180.com This interaction is thought to be essential for inducing the conformational change required for G-protein coupling and subsequent signal transduction. The orientation of this hydroxyl group is stereochemically defined, which explains the higher potency of L-(+)-muscarine. Studies on various analogs suggest that a strong dipole, similar to that provided by the hydroxyl group, is important for efficacy. nih.gov

The table below details the role of these key functional groups in mAChR agonism.

| Functional Group | Role in Agonism | Impact of Modification | Reference |

|---|---|---|---|

| Quaternary Ammonium Group | Forms a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket, anchoring the molecule. | Tertiary amines can be active (likely protonated), but quaternary salts are generally more potent. Increasing the size of alkyl groups (e.g., from methyl to ethyl) typically reduces potency. | pharmacy180.com |

| Ether Oxygen | Acts as a hydrogen bond acceptor, interacting with amino acid residues (e.g., tyrosine) to stabilize the active conformation of the receptor. | Replacement with other atoms like sulfur alters the electronic properties and can change the efficacy and affinity profile of the analog. | nih.govmdpi.com |

| Hydroxyl Group | Participates in hydrogen bonding that is believed to be crucial for inducing the conformational change leading to receptor activation (efficacy). | Its removal or modification significantly reduces or abolishes agonist activity. The stereospecific position is critical for potent agonism. | nih.govpharmacy180.com |

| Phenyl Group (in Caramiphen analogs) | Contributes to binding affinity through hydrophobic interactions within the receptor pocket. | Substitution on the para-position of the phenyl ring with various groups alters the binding profile at different muscarinic receptor subtypes. | acs.org |

Cellular Signaling Transduction Pathways Mediated by Muscarinic Receptors

G-Protein Coupling Mechanisms

The primary divergence in muscarinic receptor signaling originates from their selective coupling to different families of G proteins. This selectivity dictates the initial intracellular response to receptor activation. The five mAChR subtypes are broadly categorized into two main signaling pathways based on their preferential coupling to either the Gq/11 or the Gi/o family of G proteins. nih.govnih.gov

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. mdpi.comnih.govnih.gov Activation of these receptors by an agonist leads to the Gαq/11 subunit stimulating the effector enzyme phospholipase C-β (PLC-β). nih.govresearchgate.net PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. researchgate.netinnoprot.com This elevation in intracellular Ca²⁺ concentration is a critical signal that can activate various calcium-dependent enzymes, such as Ca²⁺/calmodulin-dependent protein kinases. researchgate.net Simultaneously, the lipid-soluble DAG remains in the plasma membrane, where it, in conjunction with the increased intracellular Ca²⁺, activates isoforms of protein kinase C (PKC). nih.gov Activated PKC then phosphorylates a multitude of target proteins, leading to a wide range of cellular responses. This entire cascade, from receptor activation to the generation of second messengers and protein phosphorylation, is a central mechanism for cellular excitation mediated by M1, M3, and M5 receptors.

Table 1: Gq/11-Coupled Muscarinic Receptor Signaling Pathway

| Component | Function |

| Receptors | M1, M3, M5 |

| G-Protein Family | Gq/11 |

| Primary Effector | Phospholipase C-β (PLC-β) |

| Substrate | Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Second Messengers | Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) |

| Downstream Effects | IP3: Release of intracellular Ca²⁺ from endoplasmic reticulum. DAG: Activation of Protein Kinase C (PKC). |

In contrast to the Gq/11-coupled receptors, the M2 and M4 subtypes predominantly couple to the Gi/o family of pertussis toxin-sensitive G proteins. wikipedia.orgnih.govnih.gov The primary signaling pathway initiated by these receptors is the inhibition of the enzyme adenylyl cyclase. nih.govnih.govsemanticscholar.org Upon receptor activation, the heterotrimeric Gi/o protein dissociates into its Gαi/o subunit and Gβγ dimer. youtube.com The activated Gαi/o subunit directly binds to and inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net

A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous cellular proteins. This inhibitory pathway is fundamental to the physiological effects of M2 and M4 receptor stimulation, such as the M2-mediated slowing of the heart rate. wikipedia.org While inhibition of adenylyl cyclase is the canonical pathway, research has shown that M2 and M4 receptors can couple to different G-protein alpha subunits, including various Gαi isoforms and Gαo. nih.gov Furthermore, under specific cellular contexts and receptor expression levels, M4 receptors have been observed to mediate a stimulatory effect on certain adenylyl cyclase isozymes, suggesting a more complex and nuanced regulation than simple inhibition. wsu.edu

Table 2: Gi/o-Coupled Muscarinic Receptor Signaling Pathway

| Component | Function |

| Receptors | M2, M4 |

| G-Protein Family | Gi/o |

| Primary Effector | Adenylyl Cyclase |

| Second Messenger | Cyclic Adenosine Monophosphate (cAMP) |

| Downstream Effects | Decreased intracellular cAMP levels, leading to reduced Protein Kinase A (PKA) activity. |

Regulation of Ion Channel Activity

Muscarinic receptor activation directly and indirectly modulates the activity of various ion channels, profoundly influencing cellular excitability and function. ucl.ac.uk Since mAChRs are not ion channels themselves, these effects are mediated through the G protein subunits (both Gα and Gβγ) and the second messenger cascades they initiate. ucl.ac.uk

Muscarinic regulation of potassium (K⁺) channels is a critical mechanism for controlling membrane potential. A prominent example is the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by M2 receptors, particularly in the heart. nih.govwikipedia.orgnih.gov Upon M2 receptor stimulation, the liberated Gβγ dimer directly binds to GIRK channels (also known as IKACh), causing them to open. nih.govnih.gov This leads to an efflux of K⁺ ions, resulting in hyperpolarization of the cell membrane and a decrease in excitability, which contributes to the slowing of the heart rate. wikipedia.org

Conversely, M1 receptor activation leads to the inhibition of a different type of potassium current known as the M-current. innoprot.comucl.ac.uk The M-current is a low-threshold, non-inactivating voltage-gated K⁺ current that helps to stabilize the membrane potential near the resting state. The Gq/11 pathway activated by M1 receptors leads to the depletion of PIP2 and subsequent closure of the M-type (Kv7) channels responsible for this current. ucl.ac.uk Inhibition of the M-current reduces K⁺ efflux, causing membrane depolarization and increasing neuronal excitability.

Muscarinic receptors also exert significant control over voltage-gated calcium (Ca²⁺) channels, which are crucial for processes like neurotransmitter release and muscle contraction. usu.edu The modulation can be either inhibitory or facilitatory, depending on the receptor subtype and the specific Ca²⁺ channel involved.

The Gi/o-coupled M2 and M4 receptors typically mediate a rapid, membrane-delimited inhibition of N-type (CaV2.2) and P/Q-type (CaV2.1) Ca²⁺ channels. ucl.ac.uk This inhibition is primarily mediated by the direct binding of Gβγ subunits to the channel protein. ucl.ac.uk In contrast, the Gq/11-coupled M1, M3, and M5 receptors can produce a slower, voltage-insensitive inhibition of certain neuronal L-type (CaV1) and N-type (CaV2.2) channels. ucl.ac.ukusu.edu This slow inhibition is thought to be mediated by a diffusible second messenger generated downstream of PLC activation. ucl.ac.uk Studies in intracardiac neurons have shown that M4 receptor activation can inhibit multiple types of high-voltage-activated Ca²⁺ channels, depressing their maximal activation. nih.gov

Table 3: Muscarinic Regulation of Key Ion Channels

| Receptor Subtype(s) | Ion Channel | Effect | Primary Mediator(s) |

| M2 | GIRK (Kir3) | Activation | Gβγ dimer |

| M1 | M-type K⁺ (Kv7) | Inhibition | Gq/11 pathway (PIP2 depletion) |

| M2, M4 | N-type, P/Q-type Ca²⁺ | Inhibition | Gβγ dimer |

| M1, M3, M5 | L-type, N-type Ca²⁺ | Slow Inhibition | Gq/11 pathway (diffusible messenger) |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the classical signaling pathways, all five muscarinic receptor subtypes can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govucl.ac.uk The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including gene expression, cell proliferation, and differentiation. physiology.org

Activation of MAPK by mAChRs is complex and can involve multiple upstream signaling elements. Studies have shown that for M1, M3, and M5 receptors, ERK activation can be partially dependent on protein kinase C (PKC). nih.gov However, PKC-independent pathways also exist. nih.govucl.ac.uk The signaling can also proceed through the transactivation of receptor tyrosine kinases, such as the epidermal growth factor (EGF) receptor, which then couples to the canonical Ras-Raf-MEK-ERK cascade. ucl.ac.ukphysiology.org This transactivation mechanism appears to be a key route for muscarinic-induced ERK activation. The involvement of other signaling intermediates, such as the non-receptor tyrosine kinase Src and phosphoinositide 3-kinase (PI3K), has also been demonstrated. ucl.ac.uknih.gov

While Gq/11-coupled receptors are potent activators of this pathway, the Gi/o-coupled M2 and M4 receptors also stimulate ERK1/2, although generally with lower efficacy compared to M1 receptors. ucl.ac.uk The specific combination of signaling intermediates used to activate the MAPK cascade can vary depending on the muscarinic receptor subtype and the cell type being studied, highlighting the versatility of muscarinic receptor signaling. nih.govucl.ac.ukphysiology.org

Interplay with Other Intracellular Signaling Cascades (e.g., Rho, Rac, Phospholipases A2 and D)

Muscarinic receptor activation initiates a complex network of intracellular signaling that extends beyond the canonical G protein pathways. This intricate web of interactions involves crosstalk with other significant signaling cascades, including the Rho family of small GTPases (Rho and Rac) and phospholipases A2 (PLA2) and D (PLD), leading to a diverse array of cellular responses.

The activation of Rho family GTPases is a critical component of muscarinic signaling in various cell types. M1 muscarinic acetylcholine (B1216132) receptors (mAChRs), which couple to Gq/11 and G12/13 proteins, have been shown to be potent activators of RhoA. nih.govpnas.org This signaling pathway is implicated in cellular processes such as proliferation and transformation. pnas.org Furthermore, M2 muscarinic receptors, traditionally coupled to Gi, can also influence RhoA and Rac1 activity. The regulator of G-protein signaling 3 (RGS3L) can act as a molecular switch, redirecting Gi-coupled receptor signaling from Rac1 to RhoA activation. nih.gov This switch is dependent on the expression levels of RGS3L and involves Gβγ-dimers and phosphatidylinositol 3-kinase (PI3K). nih.gov

Muscarinic receptor stimulation also leads to the activation of phospholipase A2 (PLA2) , an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This process can occur through various mechanisms. In some instances, the activation of cytosolic PLA2 (cPLA2) is coupled to muscarinic receptors and requires the activity of protein kinase C (PKC) and G-proteins, and notably, can proceed without a detectable mobilization of intracellular calcium. nih.gov In other contexts, muscarinic receptor-mediated activation of PLA2 is involved in cellular responses such as the release of soluble amyloid precursor protein alpha (sAPPα), a process implicated in Alzheimer's disease pathology. nih.gov

The activation of phospholipase D (PLD) represents another important branch of muscarinic receptor signaling. Mammalian cells express two major isoforms, PLD1 and PLD2, both of which can be activated following muscarinic receptor stimulation. cusabio.com This activation leads to the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a key second messenger involved in a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. cusabio.com The regulation of muscarinic receptor-linked PLD2 activation is complex and involves interactions with other cellular components. For instance, tubulin has been identified as a negative regulator of PLD2, where its binding to PLD2 inhibits the enzyme's activity. nih.gov This interaction is dynamic, with carbachol (B1668302) stimulation initially promoting PLD2 activity, followed by an increase in tubulin-PLD2 interaction that dampens the signal. nih.gov

The interplay between these signaling cascades is summarized in the table below, highlighting the diversity of pathways engaged by muscarinic receptor activation.

| Signaling Cascade | Muscarinic Receptor Subtype(s) Involved | Key Mediators | Downstream Effects |

|---|---|---|---|

| RhoA Activation | M1, M2 | Gα12, Gβγ, PI3K, RGS3L | Cell proliferation, transformation, regulation of cellular contraction |

| Rac1 Activation | M2 | Gβγ, PI3K | Cytoskeletal reorganization |

| Phospholipase A2 (PLA2) Activation | Not specified | G-proteins, PKC | Arachidonic acid release, sAPPα release |

| Phospholipase D (PLD) Activation | Not specified | PLD1, PLD2, Tubulin (as a regulator) | Phosphatidic acid production, regulation of cell growth and trafficking |

Modulation of Cell Excitability and Intracellular Calcium Dynamics

A fundamental consequence of muscarinic receptor activation is the profound modulation of cellular excitability and the intricate regulation of intracellular calcium ([Ca2+]i) dynamics. These effects are pivotal for the physiological functions of numerous cell types, particularly neurons and muscle cells.

Muscarinic agonists typically enhance neuronal excitability. A common response to muscarinic receptor activation in neurons is a significant membrane depolarization . For instance, in CA1 hippocampal interneurons, the application of the muscarinic agonist carbachol can induce a depolarization averaging approximately 15 mV. nih.gov This depolarization is often sufficient to trigger a barrage of action potentials. nih.gov The underlying mechanisms for this depolarization can involve a reduction in potassium conductance and a dependence on extracellular sodium. nih.gov In some enteric neurons, M1-type muscarinic receptors mediate membrane depolarization. nih.gov

The modulation of ion channels is a key mechanism by which muscarinic receptors control cell excitability. In addition to the inhibition of M-type potassium currents, muscarinic receptor activation can also lead to the activation of other ion channels. For example, in a subset of hippocampal interneurons, muscarinic agonists can cause hyperpolarization by activating an inwardly rectifying potassium channel. nih.gov

The regulation of intracellular calcium dynamics is another hallmark of muscarinic signaling. The activation of M3 muscarinic receptors, which couple to Gq proteins, initiates the phospholipase C (PLC) pathway. rug.nlyoutube.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). rug.nlyoutube.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration. rug.nlyoutube.comresearchgate.netnih.gov This initial phase is often followed by a sustained elevation of intracellular calcium, which is dependent on the influx of extracellular calcium. researchgate.net In chick cochlear hair cells, muscarinic agonists induce a dose-dependent increase in intracellular calcium that outlasts the agonist application. nih.gov

The following interactive table provides a summary of the effects of muscarinic agonists on cell excitability and calcium signaling, including quantitative data from various studies.

| Parameter | Muscarinic Agonist | Cell Type | Observed Effect | Quantitative Data |

|---|---|---|---|---|

| Membrane Potential | Carbachol | CA1 Hippocampal Interneurons | Depolarization | Average of +14.5 ± 0.6 mV |

| Intracellular Calcium [Ca2+]i | Muscarine (B1676868) | Chick Cochlear Hair Cells | Increased [Ca2+]i | KD = 130 µM |

| Intracellular Calcium [Ca2+]i | Carbamylcholine | Chick Cochlear Hair Cells | Increased [Ca2+]i | KD = 340 µM |

| Intracellular Calcium [Ca2+]i | Acetylcholine | Chick Cochlear Hair Cells | Increased [Ca2+]i | KD = 200 µM |

Computational Modeling and Simulation of Muscarinic Receptor Interactions

Homology Modeling of mAChR Structures

The precise three-dimensional structure of a receptor is paramount for understanding ligand binding and activation. However, obtaining high-resolution crystal structures of G-protein coupled receptors (GPCRs), including the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), has been historically challenging. Homology modeling offers a powerful alternative to build 3D models of these receptors when experimental structures are unavailable. upc.edunih.gov

This technique relies on the high degree of sequence homology among the mAChR subtypes and with other GPCRs for which crystal structures have been solved. upc.edumdpi.com Initially, bovine rhodopsin was a primary template for building mAChR models due to it being one of the first GPCRs with a determined structure. nih.govportlandpress.com More recently, the crystal structures of specific mAChR subtypes, such as the M2 and M3 receptors, as well as the β2-adrenergic receptor, have served as more accurate templates. acs.orgnih.govresearchgate.net

The process involves aligning the amino acid sequence of the target receptor (e.g., M1) with the sequence of the known template structure (e.g., M2 or M3). upc.edunih.gov Based on this alignment, a 3D model of the target receptor is constructed. upc.eduportlandpress.com This initial model is then refined through energy minimization and subjected to validation checks, such as Ramachandran plots, to ensure its stereochemical quality. upc.edu Studies have shown that the choice of template is critical, with the closest published structure, like using the M3 receptor crystal structure to model the M2 receptor, yielding the best results. nih.gov Furthermore, incorporating functional knowledge, such as optimizing the binding site with known active ligands, significantly improves the quality and predictive power of the resulting homology model. acs.org

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While homology models provide a static picture, molecular dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of the receptor and its interaction with ligands like muscarine (B1676868). These simulations solve Newton's equations of motion for every atom in the system, revealing how the complex moves and changes conformation over time. nih.govnih.gov

MD simulations are used to refine homology models and study the stability of the receptor structure when embedded in a realistic environment, such as a lipid bilayer. upc.edunih.gov By simulating the receptor both with and without a bound ligand, researchers can analyze the conformational changes induced by ligand binding. nih.govpnas.org For instance, simulations have shown that the presence of an antagonist can stabilize the receptor's structure. upc.edu

Accelerated molecular dynamics (aMD) and Gaussian accelerated molecular dynamics (GaMD) are advanced techniques used to explore longer timescale events, such as receptor activation, which are often inaccessible to conventional MD simulations. pnas.orgrsc.org These methods have been applied to the M2 and M3 muscarinic receptors to study the graded activation by different ligands (full agonists vs. partial agonists) and to observe the entire process of a ligand binding to the receptor. pnas.orgresearchgate.net These simulations reveal key structural motifs and conformational transitions, such as the movement of transmembrane helices (TM5, TM6, and TM7), which are crucial for G-protein coupling and receptor activation. pnas.orgrsc.org

| mAChR Subtype | Simulation Type | Key Findings | Reference |

|---|---|---|---|

| M3 | Conventional MD | Refined homology models and analyzed the stabilizing effect of antagonist binding. | upc.edunih.gov |

| M2 | Accelerated MD (aMD/GaMD) | Explored free energy landscapes, receptor activation pathways, and graded responses to full and partial agonists. | pnas.orgrsc.org |

| M3 | Accelerated MD (aMD) | Observed the binding pathways of agonists and antagonists, identifying metastable binding sites in the extracellular vestibule. | researchgate.net |

Molecular Docking Studies of Muscarine and Analogs

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a ligand to a receptor. It plays a crucial role in virtual screening for new potential drugs and in understanding the structural basis of ligand-receptor interactions. nih.govpnas.org

In the context of muscarinic receptors, docking studies have been performed for a wide range of ligands, including agonists like muscarine and acetylcholine, and antagonists like N-methylscopolamine and tiotropium. upc.eduportlandpress.commdpi.com These studies help identify the key amino acid residues within the orthosteric binding pocket that interact with the ligand. The binding site for agonists is located in a pocket formed by several transmembrane helices (TM3, TM6, and TM7). portlandpress.com

Docking simulations have revealed that the positively charged headgroup of ligands like acetylcholine and, by extension, muscarine, likely binds within an "aromatic cage" formed by the side chains of specific tyrosine and tryptophan residues. portlandpress.commdpi.com For example, in the M1 receptor, agonists form crucial interactions with residues such as Tyr106, Trp157, and Tyr404. mdpi.com The interaction of the ligand with these residues is thought to trigger conformational changes that lead to receptor activation. portlandpress.com Docking studies on muscarine analogs have also been used to understand how structural modifications affect binding affinity and receptor subtype selectivity, guiding the design of more specific ligands. nih.govresearchgate.net

| mAChR Subtype | Ligand Type | Key Interacting Residues | Reference |

|---|---|---|---|

| M1 | Agonists (e.g., McN-A-343) | Y106, W157, A196, Y404, Y408 | mdpi.com |

| M3 | Antagonists (e.g., Tiotropium, N-Methylscopolamine) | Y148, N152, W199, F222, T235, Y503, Y529 | upc.edunih.gov |

| M1 | General Agonists/Antagonists | Aromatic cage (Tyrosine and Tryptophan residues) in TM3, TM6, TM7 | portlandpress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for mAChR Ligands

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This is achieved by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric properties) and finding a statistical relationship with an experimental activity measure, such as binding affinity (pKi) or efficacy (pEC50). nih.govresearchgate.net

For muscarinic ligands, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their interaction with mAChR subtypes. nih.govnih.gov For example, a QSAR model developed for M1-AChR agonists found that a combination of interaction energy (from docking), the number of rotatable bonds, and lipophilicity could successfully predict their binding affinity. nih.gov Another study on a series of tetrabutylphosphonium (B1682233) bromide analogs acting as muscarinic agonists developed a highly predictive model using just three descriptors. researchgate.net

These models serve as powerful tools for drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new molecules with improved potency and selectivity. mdpi.comnih.gov By combining QSAR with molecular docking, researchers can gain a comprehensive understanding of the structure-activity landscape, accelerating the development of novel mAChR ligands. nih.govnih.gov

Computational Models of Cellular Cholinergic Modulation

Beyond the molecular level of ligand-receptor interaction, computational models are also used to simulate the broader effects of cholinergic modulation on cellular and network activity. frontiersin.orgbiorxiv.orgfrontiersin.org These models integrate data from molecular and physiological experiments to understand how receptor activation translates into complex cellular responses.

Upon activation by an agonist like muscarine, mAChRs initiate intracellular signaling cascades. frontiersin.org Computational models have been developed to simulate these events in detail. frontiersin.orgrupress.org For instance, models of M1 receptor signaling can simulate the entire pathway from ligand binding to G-protein (Gq) activation, the subsequent activation of phospholipase C (PLC), and the production of second messengers like inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgrupress.orgmdpi.com

These kinetic models are built using a system of differential equations and are constrained by experimental data, often from techniques like Förster resonance energy transfer (FRET) that measure protein-protein interactions in real-time. rupress.org Such models can predict the time courses of signaling events and explain observed delays in the cellular response. rupress.org They have been used to model cholinergic effects in various cell types, including CA1 pyramidal neurons in the hippocampus, providing insights into how acetylcholine modulates neuronal excitability and intracellular calcium dynamics. frontiersin.orgnih.gov These simulations help bridge the gap between molecular receptor function and cellular physiology. frontiersin.org

A fascinating aspect of the M2 muscarinic receptor, which is critical for regulating heart rate, is its intrinsic voltage sensitivity. nih.govnih.gov The receptor's affinity for acetylcholine (ACh) changes depending on the membrane potential, meaning its effect varies throughout the cardiac action potential cycle. nih.govkit.edu

To understand the physiological consequences of this property, researchers have developed sophisticated computational models of human sinus node cells. nih.govnih.gov These models integrate a Markovian model of the M2R's voltage-dependent activation of the acetylcholine-sensitive potassium current (IK,ACh). nih.govkit.eduplos.org Simulations using these integrated models have shown that at low, physiological concentrations of ACh, the M2R exerts a greater effect at more hyperpolarized (negative) membrane potentials. nih.govnih.gov This leads to a slowing of the heart rate primarily by reducing the slope of diastolic depolarization, with minimal effect on the action potential's shape. nih.govplos.org These cardiac models provide a powerful framework for hypothesizing how genetic variants that alter M2R voltage sensitivity could contribute to clinical disorders like inappropriate sinus tachycardia or certain forms of atrial fibrillation. nih.govnih.gov

Advanced Analytical Methodologies in Muscarine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of muscarine (B1676868) in complex biological samples such as serum, urine, and simulated gastric fluid. mdpi.combioanalysis-zone.com This powerful method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. bioanalysis-zone.com Its application is crucial in various fields, including pharmaceutical drug development, forensic toxicology, and environmental analysis, for the quantitative measurement of active compounds and their metabolites. bioanalysis-zone.comnih.gov

A significant advantage of LC-MS/MS is its ability to simultaneously detect multiple mushroom toxins, including muscarine, with high sensitivity and selectivity. mdpi.comresearchgate.net The technique typically involves extracting the toxins from the sample, followed by chromatographic separation and mass spectrometric detection. mdpi.com The sensitivity of these methods is often very high, with limits of quantification for muscarine being notably low across different biological matrices. mdpi.com

Table 1: LC-MS/MS Method Parameters for Muscarine Detection

| Parameter | Details |

| Sample Types | Mushrooms, Serum, Urine, Simulated Gastric Fluid mdpi.com |

| Extraction | Water or acetonitrile (B52724) solution mdpi.com |

| Chromatography | ACQUITY UPLC HSS T3 column with gradient elution (methanol and water with 1 mM ammonia (B1221849) fluoride) mdpi.com |

| Ionization Mode | Electrospray positive ionization mdpi.com |

| Quantification | Matrix-matched calibration curves mdpi.com |

| Linearity (R2) | > 0.994 mdpi.com |

| Limits of Quantification | 0.01–0.2 mg/kg (mushrooms), 0.15–2.0 µg/L (biological liquids) mdpi.com |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) represents a significant advancement in LC-MS technology, offering enhanced resolution and mass accuracy. nih.govresearchgate.net This technique is particularly valuable for identifying and annotating compounds in complex mixtures based on their accurate mass, MS/MS fragmentation patterns, and elemental composition. nih.gov In muscarine research, UHPLC-HRMS can be employed for detailed metabolic profiling and the identification of previously unknown metabolites. The use of quality control (QC) samples, which may contain (+/-)-Muscarine chloride hydrate (B1144303), is a standard practice in such analyses to ensure data quality. sigmaaldrich.com

Solid-Phase Extraction (SPE) Techniques for Sample Preparation

Solid-phase extraction (SPE) is a critical and widely used sample preparation technique that precedes chromatographic analysis. thermofisher.comyoutube.comscharlab.com It serves to remove interfering compounds from a sample matrix and can also be used to concentrate the analyte of interest, thereby improving the sensitivity and reliability of the subsequent analysis. thermofisher.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. youtube.com

For the analysis of muscarine and other mushroom toxins in biological samples, SPE is often employed to clean up the sample before LC-MS/MS analysis. mdpi.comresearchgate.net For instance, a PSA (Primary Secondary Amine) sorbent can be used to purify serum samples. mdpi.com The choice of SPE sorbent and solvents depends on the properties of the analyte and the matrix. thermofisher.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. etamu.eduthermofisher.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. etamu.eduthermofisher.com While LC-MS is more common for polar compounds like muscarine, GC-MS can also be utilized, sometimes requiring derivatization to increase the volatility of the analyte. koreascience.kr For instance, the analysis of certain toxins in mushrooms has been performed using GC-MS. proquest.comkoreascience.kr The Human Metabolome Database contains predicted GC-MS spectra for muscarine, which can serve as a reference for identification. hmdb.ca

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors. merckmillipore.comresearchgate.net These assays typically use a radiolabeled ligand to quantify the binding affinity of unlabeled compounds, such as muscarine, to specific receptor subtypes. merckmillipore.com By measuring the displacement of the radioligand, the inhibition constant (Ki) of the test compound can be determined, providing a measure of its affinity for the receptor. uni-regensburg.de These assays are crucial for determining the selectivity of muscarine and other ligands for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). researchgate.netguidetopharmacology.org

Table 2: Key Components of a Radioligand Binding Assay

| Component | Description |

| Receptor Source | Membrane preparations from cells expressing specific muscarinic receptor subtypes (e.g., ChemiSCREEN Human M3 Muscarinic Acetylcholine Receptor Membrane Preparation) sigmaaldrich.com |

| Radioligand | A high-affinity ligand labeled with a radioisotope (e.g., [3H]N-methylscopolamine ([3H]NMS)) uni-regensburg.de |

| Test Compound | Unlabeled ligand whose affinity is being determined (e.g., (+/-)-Muscarine hydrate) |

| Separation Method | Filtration to separate bound from free radioligand merckmillipore.comacs.org |

| Detection | Scintillation counting to measure radioactivity merckmillipore.comacs.org |

High-Throughput Assays for Muscarinic Receptor Pharmacology

High-throughput screening (HTS) assays are essential for efficiently evaluating the pharmacological properties of a large number of compounds. nih.gov For muscarinic receptors, cell-based assays are often employed to measure the functional consequences of receptor activation or inhibition. moleculardevices.comcreative-biolabs.com These assays can be designed to monitor changes in intracellular signaling molecules, such as calcium, in response to ligand binding. moleculardevices.comcreative-biolabs.com For example, a colorimetric assay performed in 96-well plates can be used to assess the pharmacology of ligands for the five cloned human muscarinic receptor subtypes. nih.gov Such assays have demonstrated that the rank-order of potency and intrinsic activity of many ligands are consistent with findings from more traditional methods. nih.gov

Application of Single-Particle Tracking and Fluorescence Correlation Spectroscopy to mAChR Dynamics

Single-particle tracking (SPT) and fluorescence correlation spectroscopy (FCS) are advanced fluorescence microscopy techniques that provide insights into the dynamics of molecules in living cells. mit.eduexcitinginstruments.combiophysics.org FCS measures fluctuations in fluorescence intensity to determine the concentration and mobility of fluorescently labeled molecules. excitinginstruments.comuni-heidelberg.de These techniques have been used to study the oligomerization of M2 muscarinic receptors and their interaction with G proteins. researchgate.net By tracking the movement of individual receptors, researchers can gain a deeper understanding of their organization and function within the cell membrane. mit.eduresearchgate.net

Emerging Research Directions in Muscarine Chemistry and Biology

Development of Subtype-Selective Muscarinic Ligands

The five subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs), M1 through M5, are all activated by the endogenous ligand acetylcholine. sigmaaldrich.com This lack of natural selectivity presents a significant hurdle in understanding the specific physiological roles of each subtype and in developing targeted therapeutics. The high degree of similarity in the orthosteric binding site—the site where acetylcholine binds—across the five subtypes makes the development of subtype-selective agonists and antagonists exceptionally challenging. mdpi.comguidetopharmacology.org Many traditional muscarinic ligands show only modest selectivity, which can lead to undesirable side effects when used clinically. guidetopharmacology.org For instance, the M3-selective antagonist darifenacin, used for overactive bladder, still exhibits affinity for other subtypes, which can cause side effects. guidetopharmacology.org

Recent advancements, however, have opened new avenues for creating highly selective ligands. aspet.org A major breakthrough has been the shift in focus from the conserved orthosteric site to the less conserved allosteric sites. mdpi.comfrontiersin.orgnih.gov Allosteric modulators bind to a different site on the receptor, influencing the binding or efficacy of the primary ligand, acetylcholine. nih.gov This strategy has proven successful in developing positive allosteric modulators (PAMs) that are highly selective for the M1 and M4 subtypes, which are key targets for treating central nervous system disorders like schizophrenia and Alzheimer's disease. frontiersin.orgnih.gov

Another promising strategy is structure-based drug design, which has been bolstered by the recent determination of the crystal structures of several mAChR subtypes. researchgate.netpnas.org By exploiting subtle differences in the receptor structures, researchers can design ligands with greater selectivity. For example, a single amino acid difference between the M2 and M3 receptors' orthosteric pockets has been successfully exploited to develop an M3-selective antagonist with up to 100-fold selectivity in affinity and 1,000-fold selectivity in vivo. pnas.org The development of these highly selective tools is crucial for dissecting the specific functions of each mAChR subtype and for creating safer and more effective medicines. aspet.orgnih.gov

Investigation of Allosteric Modulators and Bitopic Ligands

The exploration of allosteric modulators and bitopic ligands represents a significant shift in the pursuit of subtype-selective muscarinic receptor therapeutics. nih.govmdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the highly conserved orthosteric binding site for acetylcholine. nih.govmdpi.com This offers a key advantage: allosteric sites are generally less conserved across the five muscarinic acetylcholine receptor (mAChR) subtypes, allowing for the development of ligands with greater subtype selectivity. mdpi.commdpi.com These modulators can be categorized as positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, or negative allosteric modulators (NAMs), which reduce it. A key feature of many PAMs is their "ceiling" effect, meaning their modulatory action is saturable, which can contribute to a wider safety margin and a reduced side-effect profile. mdpi.com The discovery of highly selective PAMs for the M1 and M4 receptors has reinvigorated drug discovery efforts for neurological conditions. frontiersin.org

Building on the concept of allosteric modulation, researchers have developed bitopic ligands. These innovative molecules are designed to simultaneously engage both the orthosteric and an allosteric site on a single receptor. mdpi.commdpi.com The rationale behind this approach is to combine the high affinity often associated with orthosteric ligands with the high selectivity conferred by targeting the less conserved allosteric site. researchgate.net A bitopic ligand typically consists of an orthosteric pharmacophore and an allosteric pharmacophore connected by a linker of an appropriate length. mdpi.com The design of these linkers is crucial, as their structure can influence both the efficacy and selectivity of the bitopic ligand. mdpi.com For example, a series of bitopic ligands was created by combining the non-selective agonist iperoxo (B8088848) with the M1-selective PAM BQCA, resulting in M1-selective agonists with varying degrees of efficacy depending on the linker's structure. mdpi.com This approach has led to the development of highly selective ligands for various G-protein-coupled receptors, including mAChRs. researchgate.net

Table 1: Examples of Allosteric Modulators and Bitopic Ligands for Muscarinic Receptors

| Compound Class | Example | Target Receptor(s) | Mechanism of Action | Key Finding |

|---|---|---|---|---|

| Allosteric Modulators | Gallamine (B1195388)/Alcuronium (B1664504) | M2 > M1, M3 | Negative Allosteric Modulator | Among the first identified allosteric modulators of mAChRs. mdpi.com |

| BQCA | M1 | Positive Allosteric Modulator | Improves efficacy of antipsychotics in animal models. nih.gov | |

| LY2119620 | M2 | Positive Allosteric Modulator | Stabilizes distinct receptor conformations. biorxiv.org | |

| LY2033298 | M4 | Positive Allosteric Modulator | Interacts with extracellular loops 1, 2, and 3. nih.gov | |

| Bitopic Ligands | Iperoxo-BQCA hybrids | M1 | Selective Agonist | Efficacy is dependent on the linker structure. mdpi.com |

| Xanomeline-77-LH-28-1 hybrids | M1/M4 | Agonist | Combines an M1/M4 agonist with an M1-selective PAM. mdpi.com |

Genetic Manipulation Models for Elucidating Receptor Subtype Functions (e.g., Knockout Mice)

The development of genetically engineered mouse models, particularly knockout (KO) mice, has been instrumental in deciphering the specific physiological roles of the five muscarinic acetylcholine receptor (mAChR) subtypes. nih.gov Due to the overlapping expression of these subtypes in many tissues and the historical lack of highly selective ligands, it was previously difficult to assign specific functions to individual receptors. nih.govresearchgate.net By inactivating the gene for a single mAChR subtype, researchers can observe the resulting physiological and behavioral changes, thereby linking the receptor to specific functions. frontiersin.org

Studies using KO mice for each of the five mAChR subtypes (M1-M5) have revealed distinct functional deficits for each line, indicating that each receptor subtype mediates unique physiological roles. researchgate.netjax.org For example, M2 receptor KO mice were crucial in demonstrating that the fast, voltage-dependent modulation of N- and P/Q-type calcium channels in sympathetic neurons is mediated by M2 receptors, while the slow, voltage-independent pathway is absent in M1 receptor KO mice. pnas.org Similarly, studies in M4 KO mice have shown that M4 receptor stimulation is essential for the antipsychotic-like effects of certain muscarinic agonists. nih.gov

While constitutive KO mice, which lack a specific gene from conception, have been invaluable, this approach has limitations, such as the potential for developmental compensation. nih.gov To address this, more advanced models have been developed, including conditional KO mice where the gene is deleted only in specific tissues or at a particular time. nih.gov Additionally, knock-in mice have been created where the native receptor gene is replaced with a mutated version. nih.gov These sophisticated genetic tools continue to provide crucial insights into the complex roles of mAChR subtypes in health and disease, paving the way for the development of more targeted therapies for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov

Table 2: Selected Findings from Muscarinic Receptor Knockout Mouse Models

| Knockout Model | Key Finding | Research Area |

|---|---|---|

| M1 KO | Impaired slow, voltage-independent calcium channel modulation in sympathetic neurons. pnas.org | Neuronal Signaling |

| M2 KO | Absence of fast, voltage-dependent calcium channel modulation in sympathetic neurons. pnas.org | Neuronal Signaling |

| M3 KO | Reduced food intake and loss of body weight. researchgate.net | Metabolism |

| M4 KO | Reduced antipsychotic-like effects of muscarinic agonists. nih.gov | Neuropharmacology |

| M5 KO | Linked to addiction-related behaviors. rsc.org | Addiction |